REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1.N1C=CC=CC=1.Cl[Si:16]([CH3:19])([CH3:18])[CH3:17]>C1(C)C=CC=CC=1>[CH3:17][Si:16]([O:8][C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([Br:1])[CH:3]=1)([CH3:19])[CH3:18]
|
Name
|
|
Quantity
|
17.3 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=CC1)O
|
Name
|
|
Quantity
|
9 mL
|
Type
|
reactant
|
Smiles
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N1=CC=CC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
Cl[Si](C)(C)C
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a reflux condensor, an addition funnel
|
Type
|
TEMPERATURE
|
Details
|
The resultant white reaction mixture was subsequently refluxed for 4 hrs
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The white precipitate was removed by filtration
|
Type
|
CUSTOM
|
Details
|
the colorless filtrate was subjected to rotary evaporation
|
Type
|
CUSTOM
|
Details
|
to remove the solvent
|
Type
|
DISTILLATION
|
Details
|
The residual liquid was purified by simple distillation
|
Type
|
CUSTOM
|
Details
|
The pure product was collected at 232°-233° C
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
C[Si](C)(C)OC1=CC(=CC=C1)Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |